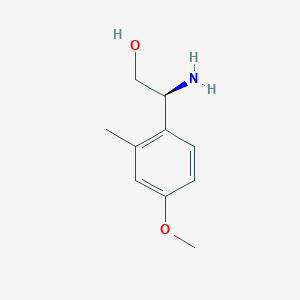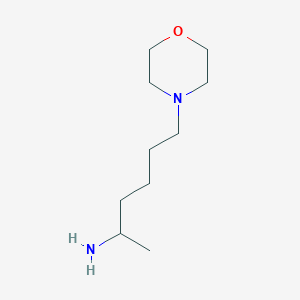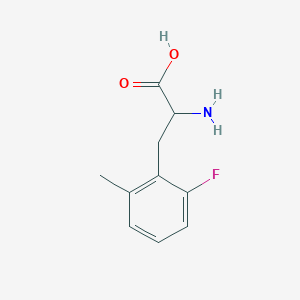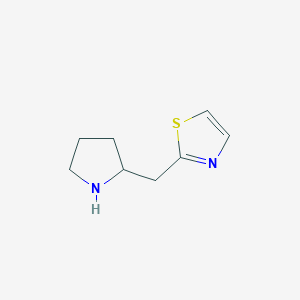![molecular formula C14H25NO5 B13614692 1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid is a compound used in various chemical and biological applications. It is known for its role as a protecting group in organic synthesis, particularly in peptide synthesis. The compound’s structure includes a piperidine ring substituted with a tert-butoxycarbonyl group and a propoxy group, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or HCl in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid, HCl in methanol, or AlCl3 can be used for Boc group removal.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions include the deprotected amine, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amines in peptide synthesis, allowing for selective reactions without interference from the amine functionality.
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations and can be selectively removed under acidic conditions . This allows for the stepwise construction of complex molecules without unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
1-[(Tert-butoxy)carbonyl]-3-piperidinecarboxylic acid: Similar in structure but lacks the propoxy group.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylic acid is unique due to its combination of a Boc-protected amine and a propoxy group, which provides additional synthetic flexibility and functionality compared to similar compounds. This makes it particularly valuable in complex synthetic routes where selective protection and deprotection are crucial.
Properties
Molecular Formula |
C14H25NO5 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-propoxypiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-5-9-19-14(11(16)17)7-6-8-15(10-14)12(18)20-13(2,3)4/h5-10H2,1-4H3,(H,16,17) |
InChI Key |
CJOFQVFNZVQEKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


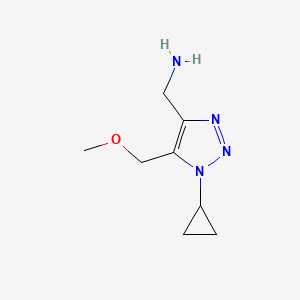
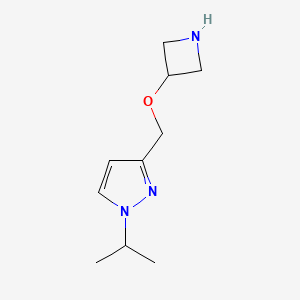

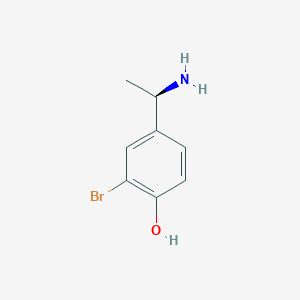
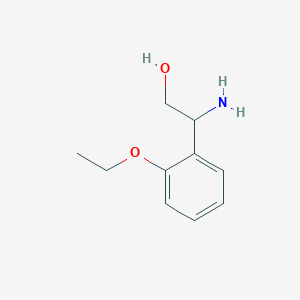
![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)
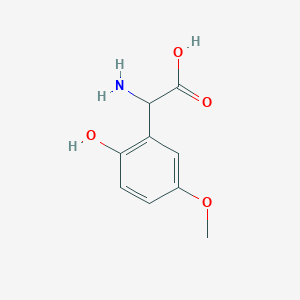
![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)
